molecular formula C19H20FNO B2672230 N-[(4-fluorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide CAS No. 845290-98-4

N-[(4-fluorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide

Cat. No. B2672230
CAS RN: 845290-98-4
M. Wt: 297.373
InChI Key: JRNQWNATHCZTMZ-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide, commonly known as 'FLF-147', is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of cyclopentane carboxamides and is a potential drug candidate for the treatment of various diseases.

Scientific Research Applications

Medicinal Chemistry Innovations

N-[(4-fluorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide and its analogs play a pivotal role in the discovery and development of novel therapeutic agents. For instance, the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors illustrates the compound's significance in targeting cancer pathways. These compounds, through modification and optimization, have demonstrated excellent in vivo efficacy and favorable pharmacokinetic profiles, leading to their advancement into clinical trials for cancer treatment (Schroeder et al., 2009).

Pharmacological Applications

In pharmacology, the compound has been used to explore new treatments for various diseases. The pharmacological and behavioral profile of ACP-103, a novel 5-HT2A receptor inverse agonist based on the N-[(4-fluorophenyl)methyl] structure, has shown potential as an antipsychotic agent. This compound has demonstrated significant oral bioavailability and a pharmacological profile suggesting its utility in treating psychiatric disorders (Vanover et al., 2006).

Organic Synthesis and Chemical Research

The compound's structure has also been pivotal in organic synthesis and chemical research, aiding in the development of new synthetic methods and the exploration of chemical properties. For example, the synthesis and evaluation of various analogs, such as mefway analogs for serotonin 5HT1A receptors, demonstrate the compound's role in improving stability and imaging capabilities for neurological studies (Thio et al., 2014).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c20-17-10-8-15(9-11-17)14-21-18(22)19(12-4-5-13-19)16-6-2-1-3-7-16/h1-3,6-11H,4-5,12-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNQWNATHCZTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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